molecular formula C₁₇H₃₁ClN₂O₅S B1147610 N-Demethylclindamycin CAS No. 22431-45-4

N-Demethylclindamycin

Cat. No. B1147610
CAS RN: 22431-45-4
M. Wt: 410.96
InChI Key:
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Description

N-Demethylclindamycin is an impurity of Clindamycin, which is a semi-synthetic antibiotic prepared from Lincomycin .


Synthesis Analysis

The transformation of the parent compound results in the formation of two main compounds that show an antimicrobial activity. These are clindamycin sulfoxide and N-demethylclindamycin .


Molecular Structure Analysis

The chemical formula of N-Demethylclindamycin is C17H31ClN2O5S. Its exact mass is 410.16 and its molecular weight is 410.954 .


Chemical Reactions Analysis

The transformation of the parent compound results in the formation of two main compounds that show an antimicrobial activity. These are clindamycin sulfoxide and N-demethylclindamycin .

Scientific Research Applications

Antibiotic Activity

N-Demethylclindamycin is a derivative of clindamycin, resulting from the N-demethylation process . This chemical modification leads to alterations in its interaction with the bacterial ribosome, specifically targeting the 50S subunit . It shows antimicrobial activity, which makes it useful in the fight against various infectious diseases .

Metabolite Study

The transformation of clindamycin results in the formation of N-demethylclindamycin . This metabolite has a higher antimicrobial activity than the parent compound . Studying this metabolite can provide insights into the metabolic pathways of clindamycin and the factors that influence its antimicrobial efficacy.

Resistance Research

Antibiotic resistance is a significant problem in healthcare. N-Demethylclindamycin, as an active metabolite, may play an important role in exacerbating this problem . Therefore, it can be used in research to understand the mechanisms of antibiotic resistance and develop strategies to combat it.

Drug Monitoring

Monitoring the levels of N-Demethylclindamycin in the body can be crucial for clinical, cognitive, and diagnostic purposes . It can help in adjusting the dosage of clindamycin to optimize its therapeutic effects and minimize side effects.

Microorganism Identification

The detection and identification of the microorganism responsible for the infection is an essential factor in the implementation of appropriate antibiotic therapy . N-Demethylclindamycin can be used in conjunction with techniques like MALDI-TOF MS for this purpose .

Penetration Study

Research has been conducted to evaluate the penetration of clindamycin and N-Demethylclindamycin into cerebrospinal fluid (CSF) of AIDS patients . This can provide valuable information about the drug’s distribution in the body and its ability to reach the site of infection.

Mechanism of Action

Target of Action

N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.

Mode of Action

N-Demethylclindamycin operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .

Biochemical Pathways

The transformation of clindamycin into N-Demethylclindamycin involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity

Pharmacokinetics

N-Demethylclindamycin exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .

Result of Action

The primary result of N-Demethylclindamycin’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that N-Demethylclindamycin has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.

Action Environment

The action, efficacy, and stability of N-Demethylclindamycin can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on N-Demethylclindamycin’s action.

Future Directions

A metabolite with a higher antimicrobial activity is N-demethylclindamycin. This compound has twice as high an antimicrobial activity as clindamycin . This suggests that N-demethylclindamycin could potentially be used in the future to combat bacterial infections.

properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHHHCDEYATPY-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Demethylclindamycin

CAS RN

22431-45-4
Record name N-Demethylclindamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEMETHYLCLINDAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the relationship between clindamycin and N-Demethylclindamycin?

A: N-Demethylclindamycin is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and N-Demethylclindamycin is one of the resulting compounds. [, ]

Q2: Can N-Demethylclindamycin inhibit DNA synthesis like clindamycin?

A: Yes, research demonstrates that N-Demethylclindamycin can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that N-Demethylclindamycin could play a role in the overall antimicrobial effect.

Q3: Are there any structural studies on N-Demethylclindamycin?

A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of N-Demethylclindamycin and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.

Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of N-Demethylclindamycin?

A: Research indicates that N-Demethylclindamycin is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.

Q5: Are there specific analytical techniques used to detect and measure N-Demethylclindamycin?

A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to N-Demethylclindamycin. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including N-Demethylclindamycin, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.

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